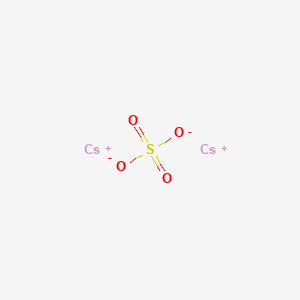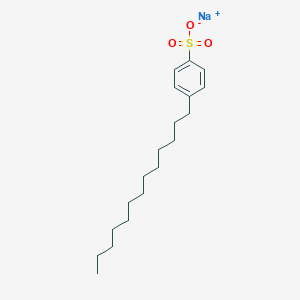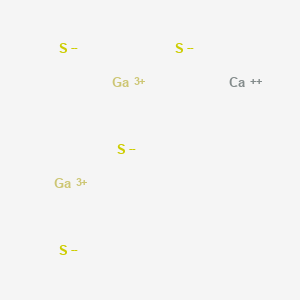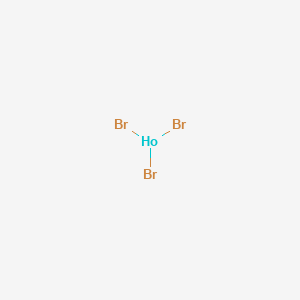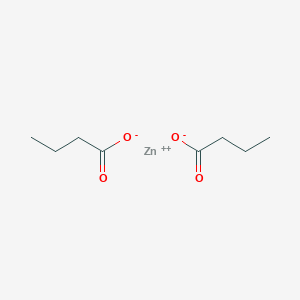
1,4-Bis(4-Cyanostyryl)Benzene
Vue d'ensemble
Description
1,4-Bis(4-Cyanostyryl)Benzene is a compound synthesized through various chemical reactions and known for its photoluminescent properties and potential applications in optoelectronic devices.
Synthesis Analysis
The synthesis of 1,4-Bis(4-Cyanostyryl)Benzene derivatives has been achieved through the Knoevenagel reaction involving specific precursors like terephthaldicarboxyaldehyde (Loewe & Weder, 2002).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-Cyanostyryl)Benzene and its derivatives has been explored in various studies. For instance, the structure and theoretical study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was reported, highlighting its quasi-planar structure and significant torsion angles between certain rings (Percino et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving 1,4-Bis(4-Cyanostyryl)Benzene demonstrate its potential in forming various compounds with distinct properties. For example, its cyclometalated derivatives have been studied for their unique structures and properties (O. and Steel, 1998).
Physical Properties Analysis
The physical properties, particularly the optoelectronic characteristics of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, have been a subject of interest. Studies have shown these compounds' potential in applications like optoelectronic devices due to their unique absorption and emission spectra (Baba & Nishida, 2014).
Chemical Properties Analysis
The chemical properties of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, such as their fluorescence and photoluminescence, have been extensively studied. These properties are influenced by factors like molecular structure and the environment, as seen in their solvatochromic and aggregation-induced properties (Noh et al., 2010).
Applications De Recherche Scientifique
Application 1: Aggregation-Enhanced Two-Photon Absorption and Up-Converted Fluorescence
- Summary of the Application : This research focuses on the synthesis and semiempirical modeling of 1,4-Bis(4-Cyanostyryl)Benzene (CSB)-based quadrupolar isomeric molecules (α - and β -CSB-TPs). These molecules are designed to produce enhancement in fluorescence quantum yield and two-photon absorption cross-sections for the nanoaggregate form .
- Methods of Application or Experimental Procedures : The isomers of CSB have been fine-tuned by moving the cyano group from α to β position, which results in longer absorption-fluorescence wavelengths, and higher one- and two-photon absorptivities for the β -CSB-TP . In nonpolar toluene solution, both isomers exhibit strong one- and two-photon induced fluorescence . Aqueous dispersions of nanoparticles with diameters of ca. 150 nm have been prepared by aggregation of each isomer .
- Results or Outcomes : The quenched fluorescence in polar media was greatly intensified followed by a 21 fold increase in TPA cross-sections. This helped achieve intense up-converted fluorescence by two-photon absorption of excited β -CSB-TP organic nanoparticles . Coaggregation-enhanced tunable fluorescence has also been demonstrated as a possible application of the isomeric α - and β -CSB-TP mixture .
Application 2: Whitening and Brightening of Polyester Fibers
- Summary of the Application : 1,4-Bis(4-Cyanostyryl)Benzene is used for the whitening and brightening of polyester (polyester) fibers . It can also be used for polyethylene and polypropylene plastics and their products .
- Results or Outcomes : The use of 1,4-Bis(4-Cyanostyryl)Benzene results in polyester fibers with enhanced whiteness and brightness .
Application 3: Dyeing of Polyester Fabrics
- Summary of the Application : 1,4-Bis(4-Cyanostyryl)Benzene is used in the dyeing of polyester fabrics or polyester-cotton blends .
- Results or Outcomes : The use of 1,4-Bis(4-Cyanostyryl)Benzene in dyeing results in fabrics with enhanced color .
Application 4: Whitening of Acetate Fibers
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAMJMIIHTGBH-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-Cyanostyryl)Benzene | |
CAS RN |
13001-40-6 | |
| Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



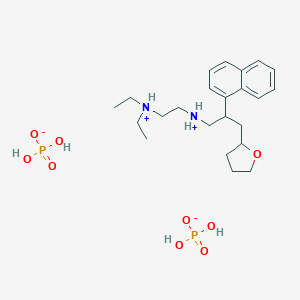


![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)

